molecular formula C20H17N3O4 B4523478 4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)benzoic acid

4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)benzoic acid

Cat. No.: B4523478
M. Wt: 363.4 g/mol
InChI Key: ZQNLTJZDQAUUJT-UHFFFAOYSA-N
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Description

4-({[(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)benzoic acid is a structurally complex small molecule featuring a pyridazinone core substituted with a phenyl group at position 2. The pyridazinone ring is conjugated to a benzoic acid moiety via an acetylaminomethyl linker. The benzoic acid group may enhance solubility and facilitate interactions with biological targets, such as acetylcholinesterase or glyoxalase .

Properties

IUPAC Name

4-[[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c24-18(21-12-14-6-8-16(9-7-14)20(26)27)13-23-19(25)11-10-17(22-23)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,21,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNLTJZDQAUUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)benzoic acid typically involves multiple steps. One common method starts with the preparation of the pyridazinone core, which can be synthesized from mucochloric acid and benzene under mild conditions . . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

Scientific Research Applications

4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The pyridazinone core is known to inhibit certain enzymes, which can lead to various biological effects . The exact pathways and molecular targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

490-M19: {[(2E)-2-(Methoxyimino)-2-{2-[(2-Methylphenoxy)methyl]phenyl}acetyl]amino}acetic Acid

  • Structural Similarities: Both compounds contain acetyl-amino linkers and aromatic substituents. However, 490-M19 replaces the pyridazinone core with a methoxyimino group and incorporates a phenoxymethylphenyl moiety.

4-(Methylamino)benzoic Acid

  • Structural Simplicity: This simpler analogue lacks the pyridazinone and acetylaminomethyl groups, retaining only the benzoic acid core.
  • Biological Implications : The absence of the heterocyclic system reduces steric bulk, possibly improving membrane permeability but diminishing target affinity .

Acetylcholinesterase (AChE) Inhibition

  • Comparison with Anand et al. (2012): The benzoic acid derivatives in (e.g., 4-[(3H,3aH,6aH)-3-phenyl-4,6-dioxo-dihydroisoxazolyl]benzoic acid) exhibit AChE inhibition (IC$_{50}$ ~0.8–1.2 μM).

Glyoxalase I (Glo-I) Targeting

  • Zinc-Binding Capacity: The benzoic acid group could act as a zinc chelator, similar to inhibitors targeting human glyoxalase . However, the pyridazinone’s electron-deficient nature might modulate metal-binding efficiency compared to thiazolidinedione-based inhibitors.

Physicochemical Properties

Property Target Compound 490-M19 4-(Methylamino)benzoic Acid
Molecular Weight (g/mol) ~383.35 ~410.42 ~151.16
Solubility (logP) Estimated ~2.1 (moderate) ~2.8 (lipophilic) ~1.3 (hydrophilic)
Bioavailability Likely low due to bulk Moderate High

Crystallographic Analysis

  • Software Utilization: Structural determination of analogues often employs SHELXL for refinement , while WinGX assists in data processing . The target compound’s crystallography would require high-resolution data to resolve its flexible acetylaminomethyl linker.

Biological Activity

4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)benzoic acid, commonly referred to as a pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H17N3O4C_{20}H_{17}N_{3}O_{4} with a molecular weight of 363.4 g/mol. The structure features a pyridazine ring, an acetylamino group, and a benzoic acid moiety, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC20H17N3O4
Molecular Weight363.4 g/mol
CAS Number1232781-77-9

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazine Ring : The initial step often includes the reaction of 4-oxo-4-phenylbutanoic acid with hydrazine hydrate under reflux conditions.
  • Acetylation : The resulting pyridazine derivative is acetylated using acetic anhydride.
  • Coupling Reaction : Finally, the acetylated pyridazine is coupled with methyl 4-aminobenzoate in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

Antibacterial Properties

Research has indicated that derivatives related to this compound exhibit significant antibacterial activity. For instance, structural modifications have shown enhanced potency against various Gram-positive bacteria, with minimum inhibitory concentration (MIC) values reported as low as 1 µg/mL against Staphylococcus aureus .

Anticancer Activity

Studies have demonstrated that pyridazine derivatives can inhibit cancer cell proliferation through various mechanisms. In vitro assays have shown that such compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Inhibition assays against fatty acid-binding proteins (FABPs), which play a role in inflammatory processes, revealed promising IC50 values lower than established anti-inflammatory agents like arachidonic acid .

Case Studies and Research Findings

  • Study on Antibacterial Activity : A study reported that certain derivatives of the compound exhibited potent antibacterial activity with low cytotoxicity and negligible hemolytic effects, making them suitable candidates for antibiotic development .
  • Anticancer Evaluation : Another research highlighted the potential of pyridazine derivatives in inhibiting tumor growth in xenograft models, suggesting their utility in cancer therapy .
  • Anti-inflammatory Mechanism : A detailed evaluation of the compound's interaction with FABPs showed significant inhibition, indicating its role in modulating inflammatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)benzoic acid
Reactant of Route 2
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4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)benzoic acid

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